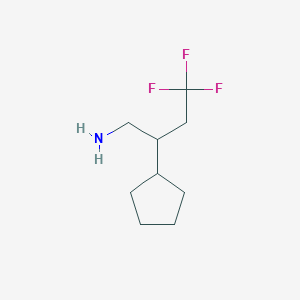

2-Cyclopentyl-4,4,4-trifluorobutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopentyl-4,4,4-trifluorobutan-1-amine is a chemical compound with the molecular formula C9H16F3N . It is related to 4,4,4-Trifluorobutan-1-amine, which is a compound with the molecular formula C4H8F3N .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the catalytic asymmetric synthesis of cyclopentyl β‐amino esters by [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbene intermediates .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:C1CCC(C1)C(CC(F)(F)F)CN . This notation provides a way to describe the structure of the molecule in a linear format. Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-Trifluorobutan-1-amine, a related compound, include a density of 1.1±0.1 g/cm3, a boiling point of 67.1±40.0 °C at 760 mmHg, and a flash point of 3.6±12.0 °C .Applications De Recherche Scientifique

Enantioselective Synthesis

Enantiomerically pure derivatives of similar compounds like 2-amino-4,4,4-trifluorobutanoic acid are highly sought after as bioisosteres of the leucine moiety in drug design. A large-scale preparative method for asymmetric synthesis of these compounds has been developed, employing a recyclable chiral auxiliary to form the corresponding Ni(II) complex, which is then alkylated and disassembled to reclaim the chiral auxiliary and the target compound. This process has been replicated multiple times for consecutive preparation of significant quantities of the target compound (Han et al., 2019).

Catalytic Applications in Amine Production

Amines, such as cyclopentylamine, play a crucial role in the production of pesticides, cosmetics, and medicines. Studies on Ru/Nb2O5 catalysts with different Nb2O5 morphologies for the reductive amination of cyclopentanone under mild conditions have shown promising results. One particular catalyst demonstrated excellent performance and stability, revealing the potential for widespread application in synthesizing various amines. The activity of the catalyst was found to be strongly influenced by the geometric effect, with higher surface area leading to higher catalytic activity (Guo et al., 2019).

Synthesis of Structurally Unique Compounds

Research has also focused on synthesizing structurally unique compounds like trans-2-(Trifluoromethyl)cyclopropylamine, demonstrating an efficient and safe method for multigram synthesis from readily accessible precursors. The key step involved a high-yielding cyclopropane ring formation, illustrating a practical approach for large-scale synthesis (Yarmolchuk et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclopentyl-4,4,4-trifluorobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N/c10-9(11,12)5-8(6-13)7-3-1-2-4-7/h7-8H,1-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKTZCFPFOJTNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(F)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

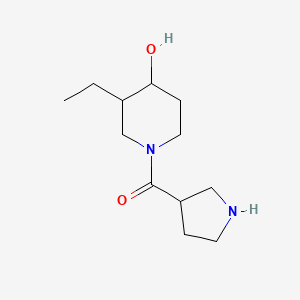

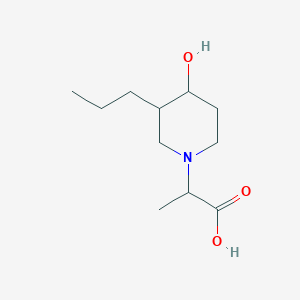

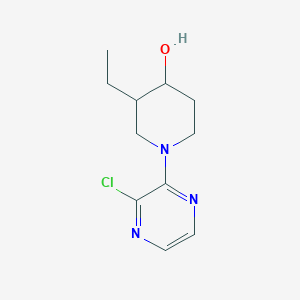

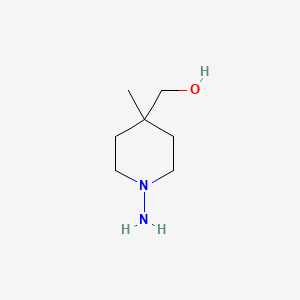

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.